molecular formula C9H8N2O3 B3018533 4-Ethoxy-2-nitrobenzonitrile CAS No. 35739-44-7

4-Ethoxy-2-nitrobenzonitrile

Cat. No.: B3018533
CAS No.: 35739-44-7
M. Wt: 192.174
InChI Key: MEZHQKMPNNBMSP-UHFFFAOYSA-N
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Description

4-Ethoxy-2-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol It is characterized by the presence of an ethoxy group, a nitro group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxy-2-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-ethoxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and Raney nickel catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: 4-Ethoxy-2-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Comparison with Similar Compounds

  • 4-Nitrobenzonitrile
  • 4-Ethoxybenzonitrile
  • 2-Nitrobenzonitrile

Comparison: 4-Ethoxy-2-nitrobenzonitrile is unique due to the presence of both an ethoxy and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and physical properties compared to similar compounds. For instance, 4-nitrobenzonitrile lacks the ethoxy group, which affects its solubility and reactivity in certain chemical reactions .

Properties

IUPAC Name

4-ethoxy-2-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-14-8-4-3-7(6-10)9(5-8)11(12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZHQKMPNNBMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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